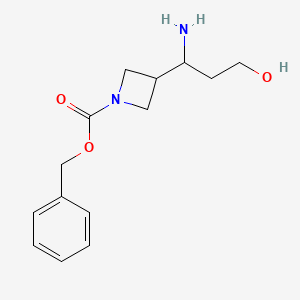
Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates to provide azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclization reactions and the use of catalysts to improve yield and efficiency. The use of microwave irradiation and solid supports like alumina can also enhance reaction rates and selectivity .
化学反応の分析
Types of Reactions:
Oxidation: Azetidines can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can participate in substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated azetidines.
科学的研究の応用
Chemistry:
Building Blocks: Used as building blocks in the synthesis of complex organic molecules and amino acid derivatives.
Catalysis: Employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Peptidomimetics: Utilized in the design of peptidomimetics and nucleic acid chemistry.
Industry:
作用機序
The mechanism of action of Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with molecular targets through its strained ring structure. This strain facilitates ring-opening reactions, making it a versatile intermediate in organic synthesis. The compound can also act as an amino acid surrogate, interacting with biological pathways involved in protein synthesis and enzyme activity .
類似化合物との比較
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate .
- Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate .
- 1-Boc-3-aminoazetidine .
Uniqueness: Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its combination of an amino group and a hydroxypropyl group makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c15-13(6-7-17)12-8-16(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |
InChIキー |
BNMSQDNQXJZJMA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















